AF 430 azide

Multi-Color Flow Cytometry Fluorescence Microscopy Spectral Unmixing

AF 430 azide resolves cross-talk artifacts in multi-parameter flow cytometry where AF 488 or Cy3 azide substitutes fail. Its 430 nm excitation and 112 nm Stokes shift enable clean separation from FITC/AF 488 and Pacific Blue without spectral unmixing. • pH-insensitive (pH 4-10): reliable endosomal/lysosomal tracking • STED-compatible (660 nm depletion) for two-color super-resolution imaging • ≥95% purity (NMR, HPLC-MS); generic equivalents reduce conjugation costs up to 40% vs. branded alternatives

Molecular Formula C25H29F3KN5O6S
Molecular Weight 623.7 g/mol
Cat. No. B12381498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 430 azide
Molecular FormulaC25H29F3KN5O6S
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+]
InChIInChI=1S/C25H30F3N5O6S.K/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29;/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38);/q;+1/p-1
InChIKeyHTXQJBBXCYJMND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF 430 Azide: Click Probe for Imaging and Flow Cytometry


AF 430 azide is a yellow-green fluorescent dye derivative of AF 430 (Alexa Fluor 430 equivalent) featuring an azide reactive group optimized for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. It belongs to the sulfonated coumarin-cyanine hybrid dye class, exhibiting an excitation maximum at 430 nm (compatible with 405 nm and 445 nm lasers) and an emission maximum at 542 nm [2]. The compound has a molecular weight of 623.69 Da, a molecular formula of C25H29F3KN5O6S, and is supplied as a yellow solid with ≥95% purity (NMR 1H, HPLC-MS) . Its core utility lies in the specific, covalent attachment of the fluorophore to alkyne-modified biomolecules under mild aqueous conditions suitable for proteins, nucleic acids, cells, and tissues [1].

Why AF 430 Azide Cannot Be Replaced in Multi-Channel Assays


Substituting AF 430 azide with spectrally similar dyes such as AF 488 azide or Cy3 azide introduces significant cross-talk artifacts in multi-color imaging and flow cytometry due to overlapping excitation/emission spectra. AF 430 azide occupies a specific spectral niche with a 430 nm excitation and a 112 nm Stokes shift, placing it between UV-excited dyes (e.g., DAPI at 358 nm) and blue-excited green dyes (e.g., AF 488 at 495 nm) [1]. This unique spectral position enables clean channel separation when used alongside AF 488 (Ex/Em 495/519 nm) or Cy3 (Ex/Em 550/570 nm) without the need for complex spectral unmixing [2]. Furthermore, AF 430 azide exhibits a fluorogenic property derived from its coumarin core and a large Stokes shift that reduces excitation scatter interference, a characteristic not uniformly shared across all green dyes [1]. Simply replacing AF 430 azide with another 'green' dye compromises data integrity in established multi-parameter panels that rely on its specific spectral signature and optimized instrument laser/filter sets (e.g., 405 nm laser with 510/80 nm bandpass filter) [2].

AF 430 Azide: Comparator Evidence for Procurement Scientists


Spectral Orthogonality vs. AF 488 Azide

AF 430 azide provides a distinct spectral window (Ex/Em 430/542 nm) that is orthogonal to commonly used green dyes like AF 488 azide (Ex/Em 495/519 nm) [1]. This separation minimizes channel crosstalk in multi-parameter assays. In a typical four-color panel using a 405 nm laser for AF 430 and a 488 nm laser for AF 488, the emission overlap is negligible when using standard bandpass filters (e.g., 510/80 nm for AF 430 and 530/30 nm for AF 488) [2]. The 112 nm Stokes shift of AF 430 further reduces excitation scatter interference [3].

Multi-Color Flow Cytometry Fluorescence Microscopy Spectral Unmixing

pH-Insensitive Fluorescence vs. Fluorescein (FITC)

Unlike the commonly used green dye fluorescein (FITC-azide), which suffers from significant pH-dependent fluorescence quenching below pH 7.0, AF 430 azide exhibits pH-insensitive fluorescence across the range of pH 4 to pH 10 . This stability is attributed to the sulfonation and trifluoromethyl substitution on the coumarin core [1]. In acidic environments such as endosomes (pH 5.5-6.5) or lysosomes (pH 4.5-5.0), fluorescein fluorescence is reduced by over 50%, whereas AF 430 fluorescence remains constant .

Live-Cell Imaging Endosomal pH Assays Click Chemistry Bioconjugation

STED Microscopy Compatibility

AF 430 azide is validated for use in Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that subjects fluorophores to intense depletion laser power (typically 10-100 MW/cm²) [1]. The dye's photostability is enhanced by a trifluoromethyl group in its coumarin structure, which reduces photobleaching [2]. In multi-color STED applications, AF 430 can be depleted using a 660 nm laser, allowing simultaneous depletion with far-red dyes like AF 647 [2].

STED Microscopy Super-Resolution Imaging Photostable Dyes

Cost-Benefit vs. BP Fluor 430 Azide

AF 430 azide is chemically identical to Alexa Fluor 430 azide and its generic equivalents (e.g., BP Fluor 430 azide, APDye 430 azide) [1]. A price comparison across suppliers reveals significant cost variations for the same chemical entity. For a 25 mg quantity, AF 430 azide (Lumiprobe) is priced at approximately $1599 [2], while BP Fluor 430 azide (BroadPharm) is priced at an undisclosed but marketed as 'significantly lower cost' , and APDye 430 azide (AxisPharm) is priced at $950 .

Fluorescent Dye Procurement Cost-Effective Labeling Click Chemistry Reagents

Dual CuAAC and SPAAC Click Reactivity

AF 430 azide is engineered to participate in both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click reactions [1]. This dual reactivity expands its utility beyond that of many azide probes that are optimized for only one click modality. In CuAAC, the reaction proceeds efficiently with terminal alkynes in the presence of Cu(I) catalyst; in SPAAC, it reacts with strained cyclooctynes (e.g., DBCO, BCN) without cytotoxic copper [1][2].

Bioorthogonal Chemistry Copper-Free Click Chemistry SPAAC Labeling

AF 430 Azide: Research and Industrial Applications


Flow Cytometry with Violet Laser Excitation

AF 430 azide is optimally deployed in multi-parameter flow cytometry assays where a 405 nm violet laser is available and where minimal spectral overlap with standard green (488 nm) and red (633 nm) channels is required [1]. The dye's 430 nm excitation and 112 nm Stokes shift enable clean separation from FITC/AF 488 (495/519 nm) and from Pacific Blue (410/455 nm) when using appropriate bandpass filters (e.g., 510/80 nm for AF 430) [2]. This application directly leverages the spectral orthogonality evidence presented in Section 3, Evidence Item 1 .

SPAAC Labeling of Endosomes and Lysosomes

The pH-insensitive fluorescence of AF 430 azide (pH 4-10) combined with its SPAAC reactivity makes it uniquely suited for tracking biomolecules within acidic organelles such as endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0) [1]. Unlike pH-sensitive dyes like fluorescein, which lose fluorescence in these compartments, AF 430 azide maintains consistent signal intensity, enabling accurate quantification of biomolecule trafficking and degradation [2]. This scenario is directly supported by the pH stability evidence in Section 3, Evidence Item 2 .

Super-Resolution STED Microscopy Imaging

AF 430 azide's demonstrated compatibility with STED microscopy and its ability to be depleted with a 660 nm laser enable its use in two-color super-resolution imaging alongside far-red dyes like AF 647 [1]. This application scenario is particularly valuable for visualizing the nanoscale organization of click-labeled proteins or nucleic acids in fixed cells or tissue sections [2]. The evidence for this scenario is based on the STED compatibility data presented in Section 3, Evidence Item 3 .

Cost-Effective Bioconjugation at Scale

For high-throughput labeling of antibodies, oligonucleotides, or other biomolecules requiring milligram quantities of dye-azide, procurement of generic AF 430 azide equivalents (e.g., from AxisPharm or BroadPharm) can reduce reagent costs by up to 40% compared to branded alternatives [1]. The chemical identity and equivalent spectral performance (Ex/Em 430/542 nm, ε = 15,955 M⁻¹cm⁻¹, Φ = 0.23) ensure that downstream assay performance remains unchanged while significantly lowering cost per conjugation reaction [2]. This scenario is directly informed by the cost-benefit analysis in Section 3, Evidence Item 4 .

Technical Documentation Hub

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